2-(4-Methylphenyl)amino-2-cyanoadamantane
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Overview
Description
2-(4-TOLUIDINO)-2-ADAMANTANECARBONITRILE is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The presence of the 4-toluidino group in this compound introduces an aromatic amine functionality, making it a versatile intermediate in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-TOLUIDINO)-2-ADAMANTANECARBONITRILE typically involves a multi-step process. One common method is the Mannich reaction, which is a three-component condensation reaction involving an amine, an aldehyde, and a ketone. In this case, the reaction involves the condensation of 4-toluidine, adamantanone, and formaldehyde under acidic or basic conditions. The reaction is usually carried out at room temperature and can be catalyzed by various catalysts such as phosphine (PPh3) or Lewis acids .
Industrial Production Methods
Industrial production of 2-(4-TOLUIDINO)-2-ADAMANTANECARBONITRILE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of solvent-free conditions and recyclable catalysts can make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(4-TOLUIDINO)-2-ADAMANTANECARBONITRILE can undergo various chemical reactions, including:
Oxidation: The aromatic amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-TOLUIDINO)-2-ADAMANTANECARBONITRILE has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of advanced materials and coatings .
Mechanism of Action
The mechanism of action of 2-(4-TOLUIDINO)-2-ADAMANTANECARBONITRILE involves its interaction with specific molecular targets and pathways. The aromatic amine group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. Additionally, the adamantane core provides rigidity and stability, enhancing the compound’s binding affinity and selectivity. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(4-TOLUIDINO)-2-ADAMANTANECARBONITRILE: Unique due to its adamantane core and aromatic amine functionality.
2-(4-TOLUIDINO)-2-ADAMANTANEACETONITRILE: Similar structure but with an acetonitrile group.
2-(4-TOLUIDINO)-2-ADAMANTANEAMINE: Similar structure but with an amine group instead of a carbonitrile group.
Uniqueness
2-(4-TOLUIDINO)-2-ADAMANTANECARBONITRILE stands out due to its combination of the adamantane core and the aromatic amine group, which imparts unique chemical and biological properties. Its stability, rigidity, and versatility make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C18H22N2 |
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Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-(4-methylanilino)adamantane-2-carbonitrile |
InChI |
InChI=1S/C18H22N2/c1-12-2-4-17(5-3-12)20-18(11-19)15-7-13-6-14(9-15)10-16(18)8-13/h2-5,13-16,20H,6-10H2,1H3 |
InChI Key |
OHFCYUJFKAKSAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2(C3CC4CC(C3)CC2C4)C#N |
Origin of Product |
United States |
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